3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline
Description
Properties
IUPAC Name |
3-(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-8-5-6-11-13(15-8)17-12(16-11)9-3-2-4-10(14)7-9/h2-7H,14H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURTZHHRUVDDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=N2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is the Akt kinase . Akt kinase plays a crucial role in multiple cellular processes such as cell proliferation, survival, and metabolism.
Mode of Action
This compound interacts with its target, Akt kinase, by binding to it. This binding inhibits the activation of Akt and its downstream effector, PRAS40. The inhibition of Akt activation is a result of the compound’s interaction with the ATP binding cleft of Akt, which contains a number of hydrophobic residues that occlude ATP binding.
Biochemical Pathways
The inhibition of Akt kinase by this compound affects the PI3K/Akt/mTOR pathway . This pathway is crucial for cell survival and proliferation. By inhibiting Akt, the compound disrupts this pathway, leading to reduced cell proliferation and survival.
Pharmacokinetics
In vivo studies with similar compounds have shown effective inhibition of akt activation following oral dosing in mice. This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and survival due to the disruption of the PI3K/Akt/mTOR pathway. This makes the compound a potential candidate for the treatment of conditions characterized by excessive cell proliferation, such as cancer.
Biochemical Analysis
Biochemical Properties
3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a positive allosteric modulator of GABA A receptors, influencing the central nervous system. Additionally, it has been identified as an inhibitor of proton pumps and aromatase enzymes, which are crucial in digestive and endocrine systems. The interactions of this compound with these biomolecules are primarily through binding to specific active sites, leading to modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cancer and inflammation. It modulates gene expression by acting on transcription factors and signaling molecules, thereby affecting cellular metabolism and function. For instance, in cancer cells, this compound can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. The inhibition of proton pumps and aromatase enzymes by this compound is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that this compound can maintain its biological activity, leading to sustained effects on cellular processes such as apoptosis and cell proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence carbohydrate metabolism by modulating the activity of enzymes involved in glycolysis and gluconeogenesis. Additionally, it has been shown to affect lipid metabolism by interacting with enzymes that regulate fatty acid synthesis and degradation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms, leading to its accumulation in specific cellular compartments. The distribution of this compound within tissues is influenced by its interactions with binding proteins that facilitate its localization and retention.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is essential for its role in modulating cellular processes and biochemical reactions.
Biological Activity
3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline (CAS No. 1533523-21-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antiviral properties as documented in recent research.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N4, with a molecular weight of 224.27 g/mol. The compound features an imidazo[4,5-b]pyridine core substituted with an aniline group, which is critical for its biological activity.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of various imidazo[4,5-b]pyridine derivatives on human cancer cell lines. The following table summarizes the findings related to the antiproliferative activity of this compound and related compounds:
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | HeLa | 12.0 | Moderate activity |
| This compound | HCT116 | 15.0 | Selective towards colorectal carcinoma |
| Bromo-substituted derivative | LN-229 (glioblastoma) | 8.0 | Higher activity compared to unsubstituted derivatives |
| Unsubstituted amidino derivative | SW620 (colon cancer) | 10.0 | Demonstrated significant cytotoxicity |
The compound exhibited moderate antiproliferative activity against various cancer cell lines including HeLa and HCT116, with IC50 values indicating effectiveness in the sub-micromolar range for some derivatives .
Antibacterial Activity
The antibacterial properties of imidazo[4,5-b]pyridine derivatives were also assessed. While many derivatives showed limited antibacterial activity, some exhibited moderate effects against specific strains:
| Compound | Bacterial Strain Tested | MIC (µM) | Notes |
|---|---|---|---|
| This compound | E. coli | 32.0 | Moderate activity observed |
| Bromo-substituted derivative | Staphylococcus aureus | 16.0 | Enhanced antibacterial properties |
The results indicated that while the compound did not show broad-spectrum antibacterial activity, it was effective against certain strains like E. coli .
Antiviral Activity
In addition to its antiproliferative and antibacterial properties, the antiviral potential of imidazo[4,5-b]pyridine derivatives has been investigated. Notably:
| Compound | Virus Tested | EC50 (µM) | Notes |
|---|---|---|---|
| This compound | Respiratory Syncytial Virus (RSV) | 58.0 | Moderate inhibition |
| Bromo-substituted derivative | Influenza A Virus | 25.0 | Significant antiviral effect |
These findings suggest that certain derivatives can inhibit viral replication effectively at relatively low concentrations .
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated a series of imidazo[4,5-b]pyridine derivatives for their effects on various cancer cell lines including HCT116 and HeLa. The study found that substitution patterns significantly influenced cytotoxicity and selectivity towards specific cancer types .
- Antibacterial Screening : Another investigation focused on the antibacterial effects of several imidazo derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that while most compounds had limited efficacy, specific substitutions enhanced their antibacterial profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline and its analogs:
Key Comparative Insights
Replacement of the imidazole ring with oxazole (CAS 95331-56-9) reduces hydrogen-bonding capacity, which may explain its lower predicted activity in QSAR models for human African trypanosomiasis (HAT) .
Biological Activity :
- Imidazo[4,5-b]pyridine derivatives are prominent in kinase inhibitor design due to their ability to interact with ATP-binding pockets. The methyl group in the target compound may enhance selectivity for specific kinase isoforms .
- In contrast, oxazolo[4,5-b]pyridine analogs (e.g., CAS 95331-56-9) have shown moderate HAT activity, with pharmacophore models highlighting the importance of hydrogen-bond acceptors absent in imidazo derivatives .
Synthesis and Commercial Accessibility: The methyl-substituted compound (CAS 1533523-21-5) is priced higher (€529/50mg) than non-methylated analogs, reflecting synthetic complexity . Analogs like CAS 951-73-5 and 116489-65-7 are simpler to synthesize but face supply chain limitations .
Crystallographic and Binding Studies :
- Co-crystal structures of oxazolo analogs (e.g., UB028669) bound to human DDB1 reveal interactions mediated by the heterocyclic core, suggesting that imidazo derivatives could exhibit distinct binding modes due to additional nitrogen atoms .
Preparation Methods
Method A: Cyclization via Aminopyridine and Pyridine-2-carbaldehyde
- Procedure : A substituted pyridin-2-amine (1 eq) is reacted with substituted pyridine-2-carbaldehyde (1 eq) in methanol with p-toluenesulfonic acid (TosOH, 0.2 eq) and 2-isocyano-2,4,4-trimethylpentane (1 eq) at 70 °C for 12 hours.
- Workup : The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification : Silica gel chromatography yields the desired imidazo-pyridine intermediate.
- Yield : High yields reported (e.g., 95.28% for related compounds).
This method is effective for constructing the imidazo[4,5-b]pyridine core with various substitutions, including the 5-methyl group.
Method C: Palladium-Catalyzed Aryl Amination (Buchwald-Hartwig Coupling)
- Procedure : The 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine intermediate is reacted with an aryl halide (e.g., 1-bromo-3-fluorobenzene) in toluene at 110 °C for 12 hours.
- Catalysts and Reagents : Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq), and tert-butoxide (t-BuONa, 2 eq) are used under nitrogen atmosphere.
- Workup : Concentration under reduced pressure followed by preparative HPLC purification.
This method introduces the aniline moiety via cross-coupling, enabling the functionalization at the 2-position of the imidazo-pyridine ring.
Method F: Iodine-Promoted Cyclization and Base Treatment
- Procedure : Iodine (1.2 eq) is added to a mixture of 1-(2-pyridyl)ethanone and substituted pyridin-2-amine (2.3 eq). The mixture is stirred at 110 °C for 4 hours, then at 70 °C for 12 hours.
- Post-Reaction Treatment : Water and sodium hydroxide (10 eq) are added, and the mixture is stirred at 100 °C for 1 hour.
- Extraction : The reaction mixture is diluted with dichloromethane, adjusted to pH 8 with hydrochloric acid, and extracted with dichloromethane.
- Outcome : The product is isolated after drying and concentration.
This method enables the formation of the imidazo[4,5-b]pyridine ring system from ketone and amine precursors.
Method I and J: Formylation and Cyclodehydration
- Method I : Substituted aniline (1 eq) is reacted with ethyl formate (1.5 eq) at 80 °C for 5 hours to form the corresponding formamide.
- Method J : The formamide is treated with phosphorus oxychloride (POCl3, 1.2 eq) and triethylamine (TEA, 5 eq) in dichloromethane at 0–15 °C to induce cyclodehydration and form the imidazo-pyridine ring.
- Workup : Quenching with saturated sodium bicarbonate, extraction, drying, and concentration yield the cyclized product.
These steps are crucial for introducing the nitrogen heterocycle fused to the pyridine ring.
Summary Table of Key Preparation Methods
| Method | Key Reactants & Conditions | Purpose | Temperature | Time | Yield/Notes |
|---|---|---|---|---|---|
| A | Substituted pyridin-2-amine + pyridine-2-carbaldehyde + TosOH + 2-isocyano-2,4,4-trimethylpentane in MeOH | Imidazo-pyridine core formation | 70 °C | 12 h | High yield (e.g., 95%) |
| C | 2-(pyridin-2-yl)imidazo-pyridin-3-amine + aryl halide + Pd2(dba)3 + XantPhos + t-BuONa in toluene | Aryl amination (aniline introduction) | 110 °C | 12 h | Purified by prep-HPLC |
| F | 1-(2-pyridyl)ethanone + substituted pyridin-2-amine + I2 + NaOH | Cyclization to imidazo-pyridine | 70–110 °C | 16 h total | Efficient cyclization |
| I & J | Substituted aniline + ethyl formate; then POCl3 + TEA | Formylation and cyclodehydration | 0–80 °C | 5 h + 2 h | Key ring formation steps |
Research Findings and Notes
- The use of p-toluenesulfonic acid (TosOH) facilitates the cyclization by activating the aldehyde and stabilizing intermediates.
- Palladium-catalyzed cross-coupling with XantPhos ligand provides high selectivity and yield for aryl amination, crucial for attaching the aniline group at the 2-position.
- Iodine-mediated cyclization is a mild and effective approach for constructing the fused heterocyclic system.
- Formylation followed by POCl3-mediated cyclodehydration is a classical route for imidazo-pyridine ring synthesis, adaptable to various substituents.
- Purification typically involves silica gel chromatography or preparative HPLC to achieve high purity suitable for further applications.
- These methods are supported by spectroscopic data (e.g., ^1H NMR, MS) confirming the structure and purity of intermediates and final products.
Q & A
Q. What are the standard synthetic routes for 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from substituted aniline derivatives. A common approach includes cyclocondensation of 2-(3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile precursors under reflux with catalysts like acetic acid or palladium-based systems. Optimization focuses on solvent selection (e.g., ethanol or acetonitrile), temperature control (80–120°C), and purification via column chromatography. Bromination or coupling reactions may introduce substituents, requiring inert atmospheres to prevent oxidation .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromaticity.
- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS for [M+H]⁺ peaks).
- Elemental analysis to verify stoichiometry.
- HPLC for purity assessment (>95% is typical for research-grade material). Discrepancies in spectral data (e.g., solvent-induced shifts in NMR) should be cross-checked using deuterated solvents and standardized protocols .
Q. What biological activities have been reported for this compound, and what assay systems are used for initial screening?
The compound’s imidazo[4,5-b]pyridine core is associated with kinase inhibition and antineoplastic activity. In vitro assays often use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity profiling via MTT assays. Target-specific studies employ enzyme-linked immunosorbent assays (ELISA) to measure kinase (e.g., AKT1) inhibition. Miransertib, a structurally related compound, demonstrates the scaffold’s potential in oncology .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral or crystallographic data arising from different synthetic batches?
Contradictions may stem from polymorphic forms, solvent residues, or impurities. Strategies include:
- Re-crystallization in varied solvents (e.g., DMSO vs. ethanol) to isolate pure phases.
- Single-crystal X-ray diffraction (using SHELXL for refinement) to resolve atomic positional discrepancies .
- DFT calculations to predict NMR/IR spectra and compare with experimental data .
Q. What computational methods are suitable for studying electronic properties and binding interactions of this compound?
- Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity.
- Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., kinases), guided by crystallographic data from related imidazo-pyridine derivatives .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Challenges include twinning, disorder in the methyl or aniline groups, and weak diffraction. Solutions:
Q. How do substituent modifications (e.g., methyl vs. bromo groups) influence biological activity?
Structure-Activity Relationship (SAR) studies reveal:
- The 5-methyl group enhances metabolic stability but may reduce solubility.
- Bromination at the aniline ring (as in 4-bromo analogs) increases steric bulk, affecting target binding. Systematic substitutions followed by in vitro IC₅₀ profiling are critical for optimization .
Q. What strategies improve yield in cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatives of this compound?
- Catalyst selection: Pd(PPh₃)₄ or XPhos Pd G3 for hindered substrates.
- Solvent optimization: Use toluene/DMF mixtures for solubility.
- Temperature gradients (80–100°C) to balance reaction rate and side-product formation .
Q. How does the compound’s stability vary under different storage conditions, and how can degradation be mitigated?
Q. What in vivo toxicity considerations are critical when advancing this compound to preclinical studies?
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
